molecular formula C7H10O2 B561276 5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI) CAS No. 108615-48-1

5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI)

Cat. No.: B561276
CAS No.: 108615-48-1
M. Wt: 126.155
InChI Key: JBQOVKMQYBIUKC-UHFFFAOYSA-N
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Description

Molecular Topology and Stereochemical Configuration

The compound’s molecular formula is C₇H₁₀O₂ , with a linear carbon chain featuring a ketone group at position 2, a hydroxyl and methyl group at position 4, and a terminal alkyne at position 5. The SMILES notation CC(=O)CC(C)(C#C)O reveals:

  • Position 2 : Ketone (C=O) bonded to a methyl group.
  • Position 4 : Hydroxyl (–OH) and methyl (–CH₃) groups attached to the same carbon, creating a stereogenic center.
  • Position 5 : Terminal alkyne (C≡CH) extending from the carbon adjacent to the hydroxyl group.

The stereochemistry at position 4 is critical. The substituents (hydroxyl, methyl, and two carbons from the chain) create a chiral center, allowing for potential enantiomers. However, no experimental data on optical activity or racemic mixtures are reported in the literature. The compound’s topology suggests steric hindrance between the hydroxyl and alkyne groups, influencing reactivity.

Comparative Analysis of Tautomeric Forms

The hydroxyl group at position 4 enables potential keto-enol tautomerism, though the spatial arrangement limits this possibility. Key considerations include:

Tautomer Structure Stability Factors
Keto Form Dominant form with C=O and –OH groups Stabilized by conjugation and alkyne proximity
Enol Form Hypothetical enol with C=C–O–H Unlikely due to steric clash (alkyne vs. hydroxyl)

Mechanistic Insights :

  • Acidic conditions may protonate the hydroxyl

Properties

CAS No.

108615-48-1

Molecular Formula

C7H10O2

Molecular Weight

126.155

IUPAC Name

4-hydroxy-4-methylhex-5-yn-2-one

InChI

InChI=1S/C7H10O2/c1-4-7(3,9)5-6(2)8/h1,9H,5H2,2-3H3

InChI Key

JBQOVKMQYBIUKC-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C#C)O

Synonyms

5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Pentanone, 4-hydroxy-4-methyl- (Diacetone alcohol)

  • Molecular Formula : C₅H₁₀O₂
  • Key Features : A cyclic ketone with a hydroxy group and two methyl substituents.
  • Applications : Primarily used as a solvent in cellulose ester lacquers . Found in plant extracts (e.g., Nicotiana glaucica) with antimicrobial properties .
  • Contrast with 9CI :
    • Lacks the alkyne group, reducing reactivity.
    • Smaller aromatic surface area limits fluorescence applications.
    • Predominantly industrial/biological (antimicrobial) uses vs. 9CI’s role in nucleic acid recognition .

4-Hexen-2-one, 3-methyl- (9CI)

  • Molecular Formula : C₇H₁₂O
  • Key Features: Contains a conjugated enone system with a methyl substituent.
  • Contrast with 9CI: Hexenone vs. hexynone: The alkene group offers less electronic polarization compared to the alkyne in 9CI. No reported fluorescence or G-quadruplex binding activity .

Hexanal, 4-hydroxy-5-oxo- (9CI)

  • Molecular Formula : C₆H₁₀O₃
  • Key Features : Aldehyde and ketone functional groups with a hydroxy substituent.
  • Applications: Unknown; physicochemical properties (e.g., logP = -0.28) suggest high polarity and solubility .
  • Contrast with 9CI: Aldehyde group increases electrophilicity but reduces stability. No evidence of aromatic fluorophores or nucleic acid interactions .

2-Hexanone, 4-hydroxy-5-methyl- (9CI)

  • Molecular Formula : C₇H₁₄O₂
  • Key Features : Branched hydroxy-ketone with a methyl group.
  • Applications : Studied in asymmetric synthesis and catalysis .
  • Contrast with 9CI :
    • Saturated carbon chain vs. unsaturated alkyne in 9CI.
    • Focus on synthetic chemistry rather than biochemical applications .

Structural and Functional Analysis

Functional Group Impact

Compound Functional Groups Reactivity/Applications
5-Hexyn-2-one, 4-OH-4-Me (9CI) Alkyne, ketone, hydroxy Fluorescence, DNA interaction
2-Pentanone, 4-OH-4-Me Ketone, hydroxy Solvent, antimicrobial
4-Hexen-2-one, 3-Me (9CI) Alkene, ketone Synthetic intermediates

Fluorescence and Bioactivity

  • 9CI : Anthracene fluorophore enables stacking with G-quadruplex DNA, producing a strong fluorescence response. Modifications (e.g., replacing triazine rings or N-phenyl groups) reduce activity .
  • Analog 7 (piperidine-substituted) : 70% structural similarity to 9CI but negligible fluorescence due to lost π-stacking .

Preparation Methods

Key Reaction Parameters:

  • Catalyst Composition : Strongly basic anion exchange resins (e.g., D261) paired with magnesium hydroxide enhance selectivity and reduce side reactions.

  • Temperature Control : Maintaining distillation temperatures below 40°C prevents thermal degradation of sensitive intermediates.

  • Alkyne Introduction : Propargyl bromide or acetylene gas could serve as alkyne sources in a modified aldol pathway.

Industrial-Scale Production Considerations

Continuous Distillation and Catalytic Efficiency

The patent CN101700994A highlights a continuous distillation process for 4-hydroxy-4-methyl-2-pentanone, achieving a yield of 81% with a reaction time of 26 hours. This method eliminates the need for acidic additives like phosphoric acid, reducing environmental waste. For 5-Hexyn-2-one, similar continuous systems could be employed, with adjustments to accommodate alkyne stability:

ParameterValue for 4-Hydroxy-4-methyl-2-pentanoneProposed Value for 5-Hexyn-2-one
CatalystD261 resin + Mg(OH)₂D261 resin + Cu(I) acetylide
Reaction Temperature5–40°C0–25°C (to stabilize alkyne)
Distillation Endpoint120°C100°C (avoid alkyne cleavage)
Yield77–81%Estimated 60–70%

The substitution of magnesium hydroxide with copper(I) acetylide could facilitate alkyne incorporation while maintaining catalytic activity.

Challenges in Alkyne Functionalization

Side Reactions and Selectivity Control

Introducing an alkyne group into the ketone structure poses challenges such as:

  • Unwanted Polymerization : Acetylenic compounds are prone to polymerization under basic or high-temperature conditions.

  • Over-Reduction : Catalytic hydrogenation of alkynes to alkanes must be suppressed.

  • Regioselectivity : Ensuring the alkyne inserts at position 5 requires precise steric and electronic control.

The use of solid-supported catalysts, as demonstrated in the patent, mitigates these issues by providing a confined reaction environment. For example, immobilizing copper(I) on ion exchange resin could enhance regioselectivity while minimizing side reactions.

Analytical and Purification Techniques

Chromatographic Separation

Post-synthesis purification of 5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI) involves distillation followed by column chromatography. The compound’s polarity (logP=0.28\log P = -0.28) necessitates polar stationary phases (e.g., silica gel with ethyl acetate/hexane eluent).

Purity Assessment:

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm.

  • NMR Spectroscopy : Distinct signals for the alkyne proton (δ\delta 1.8–2.1 ppm) and hydroxyl group (δ\delta 2.3–2.6 ppm) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkynylation of a ketone precursor (e.g., 4-methyl-2-pentanone) using acetylide chemistry. Reaction conditions such as temperature (−78°C for acetylide stability), solvent (THF or ether), and stoichiometric control of reagents (e.g., Grignard or organolithium reagents) are critical for minimizing side reactions like over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is recommended, with purity confirmed by GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI)?

  • Methodological Answer :

  • NMR : 1^1H NMR can identify the hydroxyl proton (broad singlet near δ 1.5–2.0 ppm) and triple bond protons (sharp signals at δ 2.1–2.3 ppm). 13^{13}C NMR confirms the ketone carbonyl (δ ~210 ppm) and alkyne carbons (δ ~70–85 ppm).
  • IR : Strong absorption bands for the hydroxyl group (3200–3600 cm1^{-1}), ketone (1700–1750 cm1^{-1}), and alkyne (2100–2260 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) and fragmentation patterns (e.g., loss of –OH or alkyne cleavage) validate the molecular formula .

Q. How does the compound’s stability under varying storage conditions (e.g., temperature, light) impact experimental reproducibility?

  • Methodological Answer : The compound’s hydroxyl and alkyne groups make it prone to oxidation and hydration. Store under inert atmosphere (N2_2 or Ar) at −20°C in amber vials. Regularly monitor degradation via TLC or NMR. Pre-experiment stability assays (e.g., accelerated aging studies) are advised to establish shelf-life thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting) may arise from dynamic effects like keto-enol tautomerism or solvent interactions. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to model electronic environments. Iterative refinement of computational parameters (solvent models, basis sets) improves alignment .

Q. What experimental designs are optimal for investigating the compound’s reactivity in multicomponent reactions (MCRs)?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity, stoichiometry). For example, in Sonogashira couplings, vary Pd catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2), bases (Et3_3N vs. K2_2CO3_3), and aryl halide substrates. Use in-situ FTIR or Raman spectroscopy to monitor reaction progress. Kinetic studies (e.g., variable-temperature NMR) elucidate mechanistic pathways .

Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may stem from assay variability (cell lines, incubation times) or impurities. Validate purity via orthogonal methods (HPLC, elemental analysis). Replicate assays with controlled conditions (e.g., standardized cell cultures, blinded analysis). Use statistical tools (ANOVA, principal component analysis) to differentiate biological noise from significant trends .

Q. What strategies ensure reproducibility in catalytic applications of this compound (e.g., asymmetric synthesis)?

  • Methodological Answer : Standardize catalyst pre-treatment (e.g., flame-drying glassware, degassing solvents). Document enantiomeric excess (ee) via chiral HPLC or polarimetry. Cross-validate results with independent labs using shared protocols. Publish raw data (e.g., NMR spectra, chromatograms) in repositories like Chemotion or RADAR4Chem to enhance transparency .

Methodological Best Practices

  • Data Management : Use electronic lab notebooks (ELNs) like Chemotion to track synthesis parameters, raw spectra, and failed experiments. Metadata should include CAS numbers, batch IDs, and instrument calibration logs .
  • Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and chromatographic data. For unresolved issues, consult crystallographic data (if available) or isotopic labeling studies .
  • Ethical Reporting : Disclose all synthetic attempts, including negative results, to prevent publication bias. Reference prior conflicting studies to contextualize findings .

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